6-Oxo-octanoic acid
Overview
Description
6-Oxo-octanoic acid is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is related to other oxo-acids and derivatives, which have been synthesized and analyzed for their stereochemistry and molecular interactions.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a derivative of 6-oxo-octanoic acid, specifically (-)-6-oxotricyclo[3.3.0.03,7]octane-2-carboxylic acid, was prepared from a dimethylfulvene–ethyl acrylate adduct. This synthesis involved an optical resolution step and further transformation to establish the absolute configuration and rotation of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 6-oxo-octanoic acid has been studied using various analytical techniques. For example, the stereochemistry of 1-oxa-6-heteraspiro[2.5]octanes was analyzed using NMR studies and single-crystal X-ray diffraction. Such analyses provide insights into the molecular conformation and the potential for hydrogen bonding, which is crucial for understanding the behavior of these molecules .
Chemical Reactions Analysis
The reactivity of oxo-acids and their derivatives can be quite intriguing. In one study, the epoxidation of a related compound led to an unexpected ring opening, which is a novel reaction for the base used in the process. This highlights the unique reactivity that can be observed with oxo-acid derivatives and the importance of understanding their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxo-acids can be influenced by factors such as pH. For instance, the distribution of oxolinic acid, a related compound, between 1-octanol and water was found to be pH-dependent. This distribution is important for understanding the interaction of the compound with dissolved organic carbon, which has implications for its environmental behavior and potential applications .
In another study, two polymorphic forms of 6-oxo-6-(phenylamino)hexanoic acid were observed, with different molecular conformations leading to distinct patterns of intermolecular hydrogen bonding. This demonstrates how slight changes in molecular structure can significantly affect the physical properties of these compounds .
Scientific Research Applications
Precursor to Coniine Synthesis
Research dating back to 1970 identified 5-oxo-octanoic acid as a precursor for the synthesis of coniine in hemlock plants (Conium maculatum). This study highlighted the role of 5-oxo-octanoic acid and 5-oxo-octanal in producing [1′-14C]coniine, suggesting their significance as immediate precursors for coniine formation, which is critical in understanding plant alkaloid biosynthesis (Leete & Olson, 1970).
Biomass Conversion Catalyst
In a 2013 study, octanoic acid was used as a medium-chain reactant to model the aliphatic carboxylic acids produced through biomass degradation. This research contributed to our understanding of how biomass-derived carboxylic acids can be effectively converted, using catalysts like Cu A-, X-, and Y-zeolite based catalysts, into valuable products like alcohols. The findings are significant for biomass conversion technologies (Harnos, Onyestyák, & Kalló, 2013).
Enzymatic Studies in Plant Signaling
A 1997 study investigated enzymes in octadecanoid biosynthesis in plants, where compounds like 12-oxo-phytodienoic acid, derived from alpha-linolenic acid, play a crucial role in plant signaling. The study provides insights into the enzymatic pathways and the role of these compounds in vital physiological processes like senescence and pathogen defense in plants (Schaller & Weiler, 1997).
Safety And Hazards
Carboxylic acids, including 6-Oxo-octanoic acid, can cause severe skin burns and eye damage. They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
6-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOYTVHCFIDKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195143 | |
Record name | Octanoic acid, 6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-octanoic acid | |
CAS RN |
4233-57-2 | |
Record name | Octanoic acid, 6-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoic acid, 6-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.